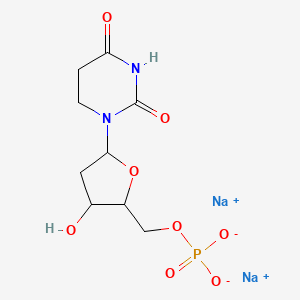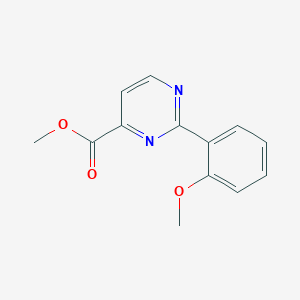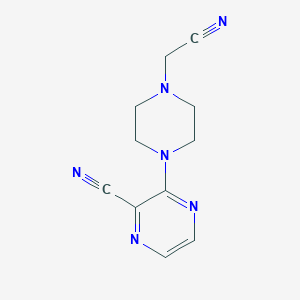
2'-Deoxyuridine 5'-monophosphate disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a substrate for the enzyme thymidylate synthase, which converts it into deoxythymidine monophosphate. This compound is essential in the study of DNA synthesis and repair mechanisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’‘-Deoxyuridine 5’‘-monophosphate disodium salt typically involves the reductive methylation of 2’‘-deoxyuridine 5’‘-monophosphate. One common method includes the use of 2’'-iodouridine, 10% palladium on carbon, and triethylamine in ethanol. The reaction is carried out under hydrogen gas at room temperature for 2 hours. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’‘-Deoxyuridine 5’'-monophosphate disodium salt undergoes several types of chemical reactions, including:
Methylation: Conversion to deoxythymidine monophosphate by thymidylate synthase.
Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.
Common Reagents and Conditions
Methylation: Thymidylate synthase, methotrexate (inhibitor).
Oxidation/Reduction: Various oxidizing and reducing agents used in DNA synthesis studies.
Major Products
Deoxythymidine monophosphate: The primary product formed from the methylation of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt.
Aplicaciones Científicas De Investigación
2’‘-Deoxyuridine 5’'-monophosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reference substrate in studies of nucleotide analogs.
Biology: Essential in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for potential chemotherapy applications due to its role in DNA synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals
Mecanismo De Acción
The primary mechanism of action of 2’‘-Deoxyuridine 5’'-monophosphate disodium salt involves its conversion to deoxythymidine monophosphate by thymidylate synthase. This conversion is crucial for DNA synthesis and repair. The inhibition of this process by methotrexate is a key factor in controlling bacterial and eukaryotic cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- Uridine 5’'-monophosphate disodium salt
- Thymidine 5’'-monophosphate disodium salt
- 2’‘-Deoxycytidine 5’'-monophosphate disodium salt
Uniqueness
2’‘-Deoxyuridine 5’'-monophosphate disodium salt is unique due to its specific role as a substrate for thymidylate synthase and its involvement in the synthesis of deoxythymidine monophosphate. This makes it particularly valuable in studies related to DNA synthesis and repair .
Propiedades
Fórmula molecular |
C9H13N2Na2O8P |
|---|---|
Peso molecular |
354.16 g/mol |
Nombre IUPAC |
disodium;[5-(2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h5-6,8,12H,1-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
Clave InChI |
CDAUTPNXCDHNON-UHFFFAOYSA-L |
SMILES canónico |
C1CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)



![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)



![(2S,5R,6R)-6-(2,5-Dioxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14887913.png)



![2-Amino-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrocyclohexadeca[b]furan-3-carbonitrile](/img/structure/B14887938.png)
